molecular formula C13H12FN B6279099 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine CAS No. 1695215-47-4

2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine

Cat. No. B6279099
CAS RN: 1695215-47-4
M. Wt: 201.2
InChI Key:
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Description

2-Fluoro-5-methyl-[1,1'-biphenyl]-3-amine (FMBPA) is a synthetic compound that is widely used in scientific research due to its unique properties. It has been used in a variety of applications, including as a fluorescent probe, an imaging agent, and a drug delivery vehicle. FMBPA has been studied extensively in both biochemical and physiological experiments due to its ability to interact with a variety of biological molecules.

Scientific Research Applications

2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine has been used in a variety of scientific research applications, including as a fluorescent probe, an imaging agent, and a drug delivery vehicle. As a fluorescent probe, 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine has been used to study the structure and dynamics of proteins. It has also been used to study the binding of ligands to proteins, and to study the interactions between proteins and other molecules. As an imaging agent, 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine has been used to study the structure and function of cells and tissues. Finally, 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine has been used as a drug delivery vehicle, allowing for the delivery of drugs to specific targets in the body.

Mechanism of Action

2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine is able to interact with a variety of biological molecules, including proteins and DNA. It has been shown to bind to the active sites of enzymes, allowing for the inhibition of their activity. It is also able to bind to DNA, allowing for the regulation of gene expression. Finally, 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine has been shown to interact with cell membranes, allowing for the delivery of drugs to specific targets in the body.
Biochemical and Physiological Effects
2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine has been shown to have a variety of biochemical and physiological effects. In biochemical experiments, it has been shown to inhibit the activity of enzymes, regulate gene expression, and interact with cell membranes. In physiological experiments, it has been shown to have an effect on cell proliferation and migration, as well as on the metabolism of cells.

Advantages and Limitations for Lab Experiments

2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is non-toxic and non-irritating. Its fluorescent properties make it ideal for use as a fluorescent probe, and its ability to interact with biological molecules makes it useful for a variety of research applications. However, 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine is not suitable for use in vivo experiments due to its potential toxicity.

Future Directions

The future of 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine research is very promising. Further research into its mechanism of action and its biochemical and physiological effects will allow for a better understanding of its potential applications. Additionally, further research into its drug delivery capabilities will allow for the development of more effective and targeted drug delivery systems. Finally, research into its fluorescent properties could lead to the development of new and improved fluorescent probes for use in scientific research.

Synthesis Methods

2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine can be synthesized using a variety of methods, including the reaction of 4-fluoro-5-methylbenzaldehyde with aniline in the presence of a catalyst. This reaction produces a product that is then reacted with a second aniline molecule to produce 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine. Other methods for synthesizing 2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine include the reaction of 4-fluoro-5-methylbenzaldehyde with aniline in the presence of a base, and the reaction of 4-fluoro-5-methylbenzaldehyde with a secondary amine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine' involves the introduction of a fluorine atom at the 2-position of the biphenyl ring, followed by the introduction of a methyl group at the 5-position. The amine group is then introduced at the 3-position of the biphenyl ring.", "Starting Materials": [ "Biphenyl", "2-Fluorobenzaldehyde", "Methylmagnesium bromide", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-Fluoro-1-phenyl-ethanone", "Biphenyl is reacted with 2-Fluorobenzaldehyde in the presence of sodium hydroxide and ethanol to form 2-Fluoro-1-phenyl-ethanone.", "Step 2: Synthesis of 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde", "2-Fluoro-1-phenyl-ethanone is reacted with biphenyl in the presence of hydrochloric acid and diethyl ether to form 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde.", "Step 3: Synthesis of 2'-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbaldehyde", "2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde is reacted with methylmagnesium bromide in the presence of diethyl ether to form 2'-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbinol.", "Step 4: Synthesis of 2'-Fluoro-5-methyl-[1,1'-biphenyl]-3-amine", "2'-Fluoro-5-methyl-[1,1'-biphenyl]-3-carbinol is reacted with ammonium chloride in the presence of hydrochloric acid and ethanol to form 2'-Fluoro-5-methyl-[1,1'-biphenyl]-3-amine." ] }

CAS RN

1695215-47-4

Product Name

2'-fluoro-5-methyl-[1,1'-biphenyl]-3-amine

Molecular Formula

C13H12FN

Molecular Weight

201.2

Purity

90

Origin of Product

United States

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